

synthesis of bioconjugates with TCO-PEG3-acid

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tco peg3 CH2CO2H

Cat. No.: S8397988

Get Quote

Chemical Profile and Storage of TCO-PEG3-Acid

The table below summarizes the key physicochemical properties and handling requirements for TCO-PEG3-acid.

Property	Specification
Chemical Formula	Information missing from search results
Molecular Weight	Information missing from search results
CAS Number	2141981-86-2 [1]
TCO Reactivity	IEDDA cycloaddition with tetrazines [1]
Carboxylate Reactivity	Forms amide bonds with primary amines [1]
PEG3 Spacer Function	Enhances solubility, reduces steric hindrance [2] [3]
Solubility	Soluble in DMSO, DMF, DCM, and other organic solvents [1]
Storage	-20°C, desiccated, and protected from light [1]
Stability Note	TCO can isomerize to inactive cis-form (CCO); avoid long-term storage [1]

Protocol 1: Conjugation of TCO-PEG3-Acid to a Peptide via Amide Bond Formation

This protocol details the conjugation of TCO-PEG3-acid to a bombesin peptide analogue (PEG3–BBN7–14), adapting a published synthesis [4].

Reagents and Materials

- **Ligand:** PEG3–BBN7–14 (5) (10.0 mg, 8.42 μmol) [4]
- **TCO Reagent:** (E)-cyclooct-4-ene p-nitrophenyl ester (3.7 mg, 12.6 μmol) in DMF [4]
- **Activation Base:** DIPEA (N,N-Diisopropylethylamine) (3.6 μL , 21.1 μmol) [4]
- **Solvent:** Anhydrous DMF (250 μL + 3.7 μL) [4]
- **Quenching Solution:** 1 M HCl (100 μL) [4]
- **Purification:** Semipreparative HPLC with MeCN/H₂O gradient (20–60% MeCN + 0.1% TFA over 5 minutes) [4]

Step-by-Step Procedure

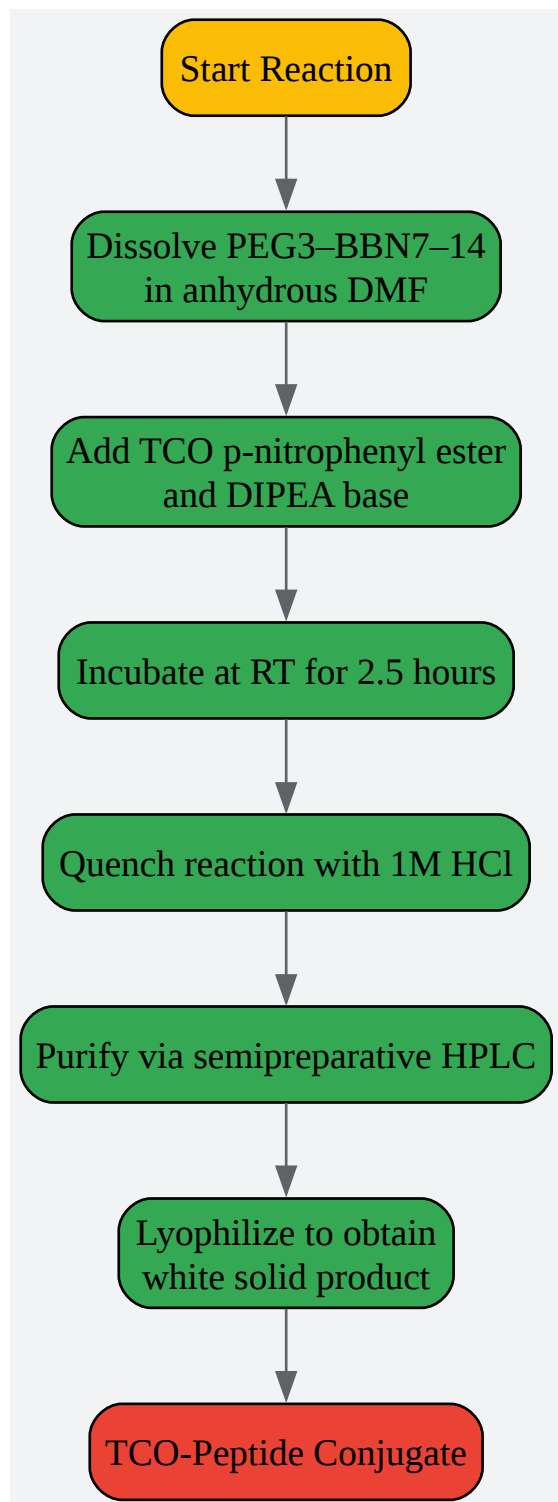
- **Reaction Setup:** Dissolve PEG3–BBN7–14 (5) in anhydrous DMF (250 μL) in a reaction vial [4].
- **Reagent Addition:** To the stirring solution, add the TCO p-nitrophenyl ester solution (3.7 mg in 3.7 μL DMF), followed by DIPEA (3.6 μL) [4].
- **Reaction Incubation:** Allow the reaction to proceed at room temperature for 2.5 hours [4].
- **Reaction Quenching:** Add 1 M HCl (100 μL) to stop the reaction [4].
- **Product Purification:** Purify the crude product using semipreparative HPLC with a gradient of 20–60% acetonitrile (with 0.1% TFA) in water over 5 minutes. The product typically elutes at a retention time (R_t) of 4.63 minutes [4].
- **Product Isolation:** Collect the product fraction and lyophilize to obtain a white solid [4].

Analysis and Characterization

- **Yield:** The reaction typically yields 72% (7.9 mg, 5.9 μmol) of the desired conjugate [4].
- **Mass Spectrometry:**
 - **MALDI-MS** (using α -cyano-4-hydroxycinnamic acid matrix):
 - $[\text{M} + \text{H}]^+$ observed: m/z 1339.96 (calculated: 1339.70)
 - $[\text{M} + \text{Na}]^+$ observed: m/z 1362.03 (calculated: 1361.69)

- **HR-ESI-MS:** $[M + H]^+$ observed: m/z 1339.71 (calculated: 1339.70) [4].

The following workflow diagram illustrates the key steps of this conjugation process:



[Click to download full resolution via product page](#)

Protocol 2: IEDDA "Click" Conjugation with Tetrazine Derivatives

This protocol outlines the general procedure for conjugating a TCO-modified molecule to a tetrazine derivative via the IEDDA reaction, a cornerstone of bioorthogonal chemistry.

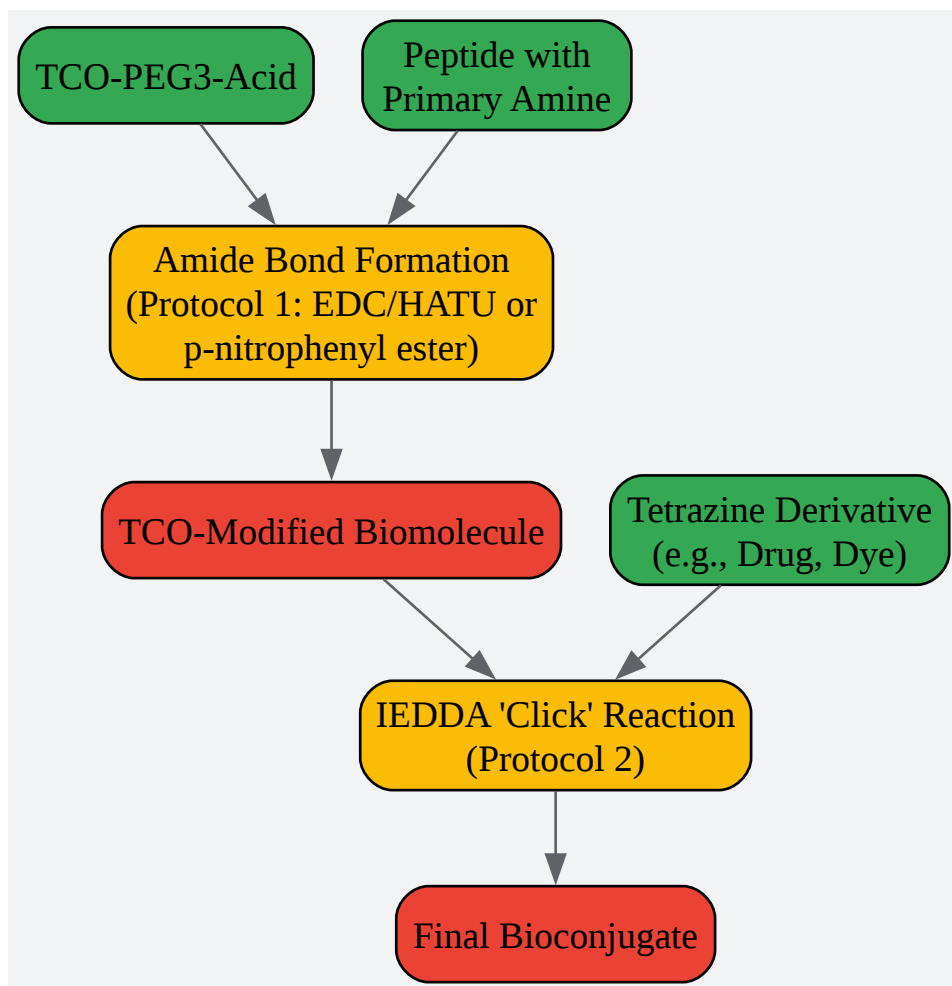
Reaction Principle

The IEDDA reaction between TCO and tetrazine is characterized by **exceptional selectivity and fast kinetics**, enabling efficient conjugation in complex biological environments without interfering with native functional groups [5] [2] [6]. This reaction does not require copper catalysts or reducing agents, making it highly biocompatible [5] [2].

General Procedure

- **Preparation:** Dissolve the TCO-functionalized molecule (e.g., the product from Protocol 1) and the tetrazine derivative (e.g., a fluorescent probe, drug, or radiotracer) in a suitable aqueous buffer (e.g., PBS) or a water-miscible organic solvent like DMF.
- **Mixing:** Combine the two solutions. The TCO:tetrazine molar ratio can be optimized, often starting at 1:1 to 1:2.
- **Incubation:** Allow the reaction to proceed at room temperature or 37°C. **Conjugation is typically complete within 30 minutes** at concentrations around 1 mg/mL, thanks to the unprecedented kinetics of this reaction [5] [2] [3].
- **Purification:** Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography, HPLC, or dialysis to remove unreacted starting materials.

The following diagram illustrates the logical relationship and workflow for creating a bioconjugate using these two core protocols.



[Click to download full resolution via product page](#)

Advanced Application: Bioorthogonal "Click-Release" Prodrug Activation

Beyond simple conjugation, the TCO-Tetrazine pair can be engineered for advanced applications like targeted prodrug activation. In this innovative strategy, a cytotoxic drug is inactivated ("caged") by attaching it to a linker via a TCO group. The drug is only released upon a "click-release" reaction with a tetrazine installed on a cancer cell surface [6].

Experimental Workflow for Prodrug Activation

- **Metabolic Labeling:** Incubate cancer cells (e.g., MDA-MB-231, A549) with a tetrazine-modified mannosamine derivative (e.g., Ac₄ManNTz, 50 μmol/L) for 1-2 days. This metabolically incorporates the tetrazine moiety into cell surface glycans, creating an artificial chemical receptor [6].
- **Prodrug Administration:** Treat the pre-labeled cells with the TCO-caged prodrug (e.g., TCO-Doxorubicin). The TCO group on the prodrug rapidly reacts with the cell-surface tetrazine via IEDDA [6].
- **Local Drug Release:** The IEDDA reaction triggers a spontaneous elimination, releasing the active drug (e.g., Doxorubicin) directly at the target cell surface. This leads to highly selective cancer cell killing, with studies showing a **10-fold enhancement in selectivity** for tetrazine-labeled versus unlabeled cells [6].

Critical Notes for Researchers

- **TCO Stability:** The reactivity of the TCO group is crucial. It can slowly isomerize in solution to the less reactive cis-cyclooctene (CCO), losing its ability to react with tetrazines. Therefore, it is imperative to **store TCO reagents at -20°C or below, avoid light, and not store them for extended periods** in solution [1].
- **Solubility Considerations:** While TCO-PEG3-acid is soluble in organic solvents, for biological conjugations, it should first be dissolved in a water-miscible solvent like DMSO or DMF before being added to an aqueous reaction buffer [1].
- **Reaction Monitoring:** The IEDDA reaction can be monitored by the disappearance of the characteristic tetrazine color (pink/red) or via analytical techniques like HPLC or LC-MS.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. TCO-PEG3-acid, 2141981-86-2 [broadpharm.com]
2. TCO-PEG3-Maleimide [conju-probe.com]
3. TCO-PEG3-Maleimide [kerafast.com]
4. Synthesis of TCO-PEG3-BBN7-14 (8) [bio-protocol.org]

5. TCO-PEG3-SS-PEG3-TCO [conju-probe.com]

6. Building bioorthogonal click-release capable artificial ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [synthesis of bioconjugates with TCO-PEG3-acid]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b8397988#synthesis-of-bioconjugates-with-tco-peg3-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com